REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][CH:3]=1.N1C2C(=CC=CC=2)C=C1.CC1NC2C(C=1)=CC(C#N)=CC=2>O1CCCC1>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][CH:3]=1 |f:0.1|
|
Name
|
indole 3-methyl-1H-indole-5-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CNC2=CC=C(C=C12)C#N.N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=C(C=C2C1)C#N
|
Name
|
silyl
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was furthermore isolated
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
water (150 ml) was added
|
Type
|
ADDITION
|
Details
|
After addition of diethyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phases were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CNC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |